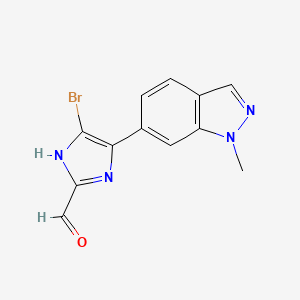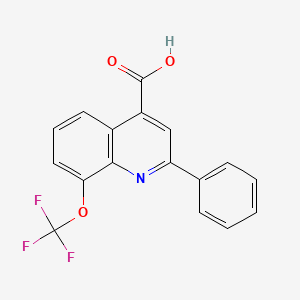
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst. This reaction couples 6-bromo- and 6,8-dibromo-quinolines with substituted phenylboronic acids to yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of metal-free ionic liquid-mediated reactions and green reaction protocols are also gaining popularity for their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions using bromine or chlorine to introduce halogen atoms into the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds with phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, heat.
Substitution: Bromine, chlorine, N-halosuccinimides.
Coupling: Dichlorobis(triphenylphosphine)palladium(II), phenylboronic acids, base.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Halogenated quinolines.
Coupling: Aryl-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline
Uniqueness: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid stands out due to its trifluoromethoxy group, which enhances its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C17H10F3NO3 |
|---|---|
Molekulargewicht |
333.26 g/mol |
IUPAC-Name |
2-phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-14-8-4-7-11-12(16(22)23)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI-Schlüssel |
JKVVNXWVBFBTTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


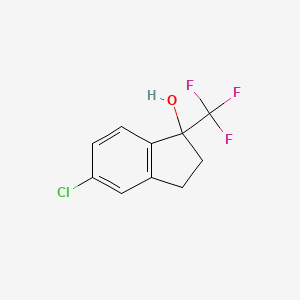
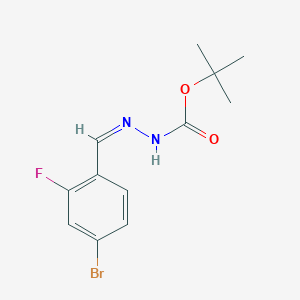
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)


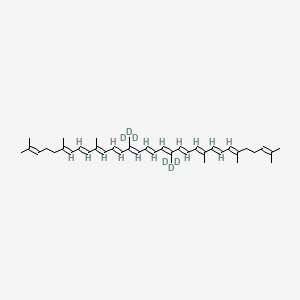
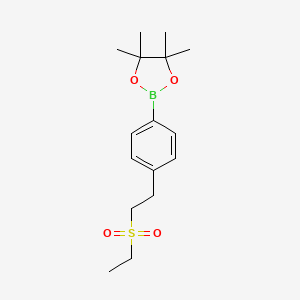
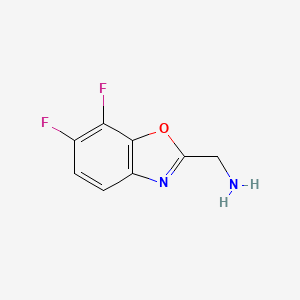
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

